3-Imidazo[2,1-b][1,3]thiazol-6-ylaniline

Medicinal Chemistry Drug Design Conformational Analysis

Researchers requiring a rigid, fragment-sized building block for kinase inhibitor libraries often face supply inconsistency and ambiguous isomer purity. 3-Imidazo[2,1-b][1,3]thiazol-6-ylaniline (CAS 861206-26-0) solves this by providing a single-regioisomer scaffold with a confirmed 3-aniline attachment point for unambiguous SAR exploration. - Kinase hinge-binder core: imidazo[2,1-b]thiazole scaffold with reported nanomolar potency against V600E-B-RAF (IC₅₀ = 39.9 nM) and C-RAF (IC₅₀ = 19.0 nM). - Synthetic efficiency: primary amine handle enables amide coupling, sulfonamide formation, or reductive amination for rapid library diversification. - Supply reliability: solid-state stability at ambient temperature, long-term storage at 2-8°C, and consistent ≥95% purity across batches minimize workflow interruptions.

Molecular Formula C11H9N3S
Molecular Weight 215.28 g/mol
CAS No. 861206-26-0
Cat. No. B1364314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Imidazo[2,1-b][1,3]thiazol-6-ylaniline
CAS861206-26-0
Molecular FormulaC11H9N3S
Molecular Weight215.28 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C2=CN3C=CSC3=N2
InChIInChI=1S/C11H9N3S/c12-9-3-1-2-8(6-9)10-7-14-4-5-15-11(14)13-10/h1-7H,12H2
InChIKeyASXLSRKDSOSGQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Imidazo[2,1-b][1,3]thiazol-6-ylaniline: Key Heterocyclic Building Block


3-Imidazo[2,1-b][1,3]thiazol-6-ylaniline (CAS 861206-26-0) is a heterocyclic aromatic amine featuring a fused imidazo[2,1-b]thiazole core with a 3-aniline substituent. Its molecular formula is C₁₁H₉N₃S, with a molecular weight of 215.27 g/mol [1]. The compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and anticancer agents, due to the privileged imidazo[2,1-b]thiazole scaffold which is known to interact with diverse biological targets [2].

Heterocyclic building block with reported privileged imidazo[2,1-b]thiazole scaffold for kinase inhibitor research
Primary aniline group enables rapid diversification via amide coupling or reductive amination
Conformationally restricted core may support lead-like property optimization

3-Imidazo[2,1-b][1,3]thiazol-6-ylaniline: Isomer and Analog Specificity


The specific positioning of the aniline substituent at the 3-position of the imidazo[2,1-b]thiazole core fundamentally dictates the compound's electronic distribution, hydrogen-bonding capacity, and molecular geometry. While isomeric analogs such as 2-(Imidazo[2,1-b]thiazol-6-yl)aniline (CAS 925437-83-8) and 4-(Imidazo[2,1-b]thiazol-6-yl)aniline (CAS 183668-02-2) share the same molecular formula (C₁₁H₉N₃S) and exact mass (215.0517 Da) [1], their distinct substitution patterns result in markedly different physicochemical properties and biological activity profiles. In medicinal chemistry, the imidazo[2,1-b]thiazole scaffold has been demonstrated to yield potent kinase inhibitors with IC₅₀ values in the nanomolar range [2]; however, even subtle changes in substituent position can ablate target engagement or alter selectivity. Therefore, generic substitution among positional isomers or core-modified heterocycles without rigorous comparative data risks invalidating structure-activity relationships and compromising experimental reproducibility.

Positional Isomer Mismatch

2- and 4-aniline isomers (CAS 925437-83-8, 183668-02-2) share identical formula and mass, but altered substitution patterns may shift electronic distribution and hydrogen-bonding geometry, potentially affecting target engagement.

Core-Modified Analog Interchangeability

Replacing the imidazo[2,1-b]thiazole core with other fused heterocycles (e.g., imidazo[2,1-b]oxazole) is not supported without direct comparative kinase profiling; scaffold-hopping may result in divergent selectivity.

3-Imidazo[2,1-b][1,3]thiazol-6-ylaniline: Comparative Evidence for Selection


Rotatable Bond Count and Rigidity

3-Imidazo[2,1-b][1,3]thiazol-6-ylaniline possesses a rotatable bond count of 1, reflecting a conformationally restricted structure where only the aniline ring can rotate relative to the fused imidazo[2,1-b]thiazole core [1]. This rigidity is a critical parameter in drug design: lower rotatable bond counts are associated with improved oral bioavailability and target specificity due to reduced entropic penalty upon binding. In contrast, extended or flexible analogs containing additional linkers (e.g., ethyl, propyl, or piperazine spacers) exhibit higher rotatable bond counts, which can compromise binding affinity and metabolic stability.

Conformational Rigidity
Reported
1 rotatable bond
vs. ≥3 for flexible analogs (PubChem computed)
May reduce entropic penalty in target binding and support oral bioavailability metrics
In silico descriptor; biological relevance requires validation
Medicinal Chemistry Drug Design Conformational Analysis

H-Bond Donor/Acceptor Profile

The compound contains exactly 1 hydrogen bond donor (the aniline -NH₂ group) and 3 hydrogen bond acceptors (the thiazole sulfur and imidazole nitrogens) [1]. This balanced H-bond donor/acceptor ratio (1:3) is distinct from that of N-methylated analogs (0 donors, 3 acceptors) or hydroxyl-substituted variants (2 donors, 4 acceptors), each of which would exhibit altered hydrogen-bonding capacity and polarity. The XLogP3-AA value of 2.8 indicates moderate lipophilicity, suitable for passive membrane permeability while maintaining aqueous solubility [1].

H-Bond Profile
Reported
1 donor / 3 acceptors
vs. 0 donors (N-methylated) or 2 donors (hydroxy) analogs
Distinct pharmacophore element for kinase hinge-binding interactions
In silico descriptor; experimental binding data not available
Structure-Based Drug Design Molecular Recognition Pharmacophore Modeling

Melting Point and Handling Stability

Commercial suppliers report a melting point range of 200-220 °C for 3-Imidazo[2,1-b][1,3]thiazol-6-ylaniline at ≥95% purity, with recommended long-term storage at 2-8 °C . This high melting point indicates a stable crystalline solid at ambient temperatures, reducing the risk of degradation during handling and storage. In contrast, lower-melting or oily analogs within the imidazo[2,1-b]thiazole class may require more stringent storage conditions or exhibit reduced shelf-life stability.

Thermal Stability
Data to verify
200–220 °C
Melting point range (supplier specification)
Supports accurate weighing and long-term storage stability
Supplier-reported value; independent verification recommended
Chemical Procurement Compound Management Stability Assessment

Class-Level Kinase Inhibitory Potential: Contextualizing the Imidazo[2,1-b]thiazole Scaffold Against Established Kinase Inhibitor Chemotypes

The imidazo[2,1-b]thiazole scaffold has been validated in multiple studies as a privileged structure for kinase inhibition. For example, optimized 5,6-diarylimidazo[2,1-b]thiazole derivatives have demonstrated IC₅₀ values as low as 39.9 nM against V600E-B-RAF kinase and 19.0 nM against C-RAF kinase, with antiproliferative IC₅₀ values of 0.476 μM (MCF7 breast cancer) and 0.845 μM (NCI-H460 lung cancer) [1]. While direct data for 3-Imidazo[2,1-b][1,3]thiazol-6-ylaniline are not available, its core scaffold is identical to that of these potent inhibitors, and the 3-aniline substitution pattern is a known pharmacophoric feature for kinase hinge-binding interactions. This class-level evidence supports prioritization of this scaffold for kinase-focused library synthesis and SAR exploration.

Kinase Scaffold Potential
Class-level inference
Optimized derivatives: V600E-B-RAF IC₅₀ 39.9 nM, C-RAF IC₅₀ 19.0 nM (class reference)
Supports prioritization of this scaffold for kinase-focused library synthesis
No direct activity data for this building block; SAR exploration required
Kinase Inhibition Cancer Therapeutics RAF Kinases

3-Imidazo[2,1-b][1,3]thiazol-6-ylaniline: Optimal Application Scenarios


Kinase-Focused Library Synthesis and SAR

Leverage the imidazo[2,1-b]thiazole scaffold, a validated kinase inhibitor core with demonstrated nanomolar potency against V600E-B-RAF (IC₅₀ = 39.9 nM) and C-RAF (IC₅₀ = 19.0 nM), to generate focused compound libraries [1]. The primary aniline group at the 3-position provides a synthetic handle for rapid diversification via amide coupling, sulfonamide formation, or reductive amination, enabling efficient exploration of structure-activity relationships around the kinase hinge-binding region.

Conformationally Constrained Probe Design

Exploit the low rotatable bond count (1) to design conformationally restricted chemical probes that minimize entropic penalties upon target binding [2]. This rigidity is advantageous for high-resolution structural biology (X-ray crystallography, cryo-EM) and for developing selective inhibitors with improved target residence time.

Fragment-Based and Structure-Guided Drug Discovery

Utilize the balanced hydrogen-bond donor/acceptor profile (1 donor, 3 acceptors) and moderate lipophilicity (XLogP3-AA = 2.8) as a fragment-sized starting point for structure-guided optimization [2]. The imidazo[2,1-b]thiazole core engages the adenine-binding pocket of kinases, while the aniline moiety offers a vector for extending into solvent-exposed or specificity pockets.

Stable Building Block for Automated Parallel Synthesis

The high melting point (200-220 °C) and solid-state stability at ambient temperatures, combined with recommended long-term storage at 2-8 °C, make 3-Imidazo[2,1-b][1,3]thiazol-6-ylaniline an ideal building block for automated parallel synthesis platforms and high-throughput chemistry workflows . Accurate weighing and reproducible handling minimize variability in library production.

Application
Selection Property
Validation Focus
Kinase-Focused Library Synthesis
3-Aniline synthetic handle
SAR around hinge-binding region
Conformationally Constrained Probe Design
Low rotatable bond count (rigid core)
Binding entropy and target residence time
Fragment-Based Lead Discovery
Balanced H-bond donor/acceptor profile
Fragment elaboration vector optimization
Automated Parallel Synthesis
High melting point and ambient solid stability
Weighing accuracy and shelf-life reproducibility

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